3-Formyl-2-isopropoxy-5-methylphenylboronic acid

Overview

Description

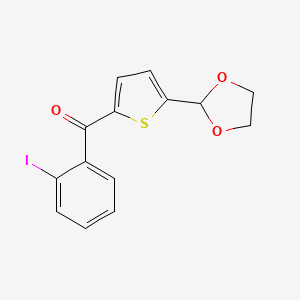

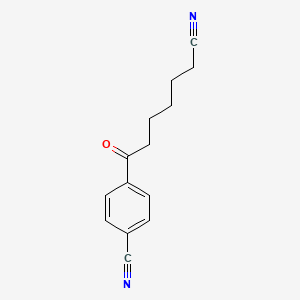

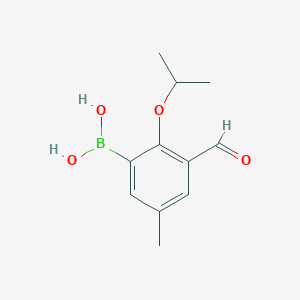

3-Formyl-2-isopropoxy-5-methylphenylboronic acid, with the chemical formula C6H2COHOCH(CH3)2CH3B(OH)2 , is a boronic acid derivative. It is characterized by its aldehyde functional group (formyl), isopropoxy group, and phenylboronic acid moiety. The compound is used in various synthetic applications due to its reactivity and versatility .

Synthesis Analysis

The synthesis of this compound involves boron-based chemistry. While there are several methods, one common approach is the reaction of 3-formylphenylboronic acid with isopropyl alcohol under controlled conditions. The resulting compound is then purified and characterized .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring with an attached formyl group (aldehyde), an isopropoxy group, and a boronic acid functionality. The boron atom is directly bonded to the phenyl ring and the oxygen atom of the isopropoxy group. The overall structure is planar, allowing for facile reactivity with other molecules .

Scientific Research Applications

Antimicrobial Activity

2-Formylphenylboronic acids, closely related to 3-Formyl-2-isopropoxy-5-methylphenylboronic acid, have shown interesting features in both synthetic and application contexts. A specific study on 5-Trifluoromethyl-2-formylphenylboronic acid demonstrated its potential as an antibacterial agent. This compound displayed moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. Its mechanism of action is suggested to involve blocking cytoplasmic leucyl-tRNA synthetase of microorganisms, hinting at a broader potential for 2-formylphenylboronic acids in antimicrobial applications (Adamczyk-Woźniak et al., 2020).

Application in Organic Synthesis

2-Formylphenylboronic acids are utilized as building blocks in the synthesis of various structures, emphasizing their versatility in organic synthesis. For instance, the synthesis of 5-arylthiophene-2-carboxaldehydes via Suzuki-Miyaura coupling, using derivatives of 2-thiopheneboronic acid, shows the adaptability of similar compounds in creating diverse organic structures. This underscores the potential of compounds like this compound in facilitating complex organic syntheses (Hergert et al., 2018).

Bioorthogonal Coupling Reactions

A study involving 2-formylphenylboronic acid, a related compound, demonstrated its application in bioorthogonal coupling reactions. The reaction in a neutral aqueous solution resulted in a stable boron-nitrogen heterocycle, suitable for protein conjugation. This highlights the potential of similar boronic acids, like this compound, in bioconjugation and bioorthogonal chemistry, useful in drug development and biomolecular research (Dilek et al., 2015).

Pharmaceutical Applications

Compounds such as this compound could be beneficial in pharmaceutical research. For instance, methoxy-substituted 3-formyl-2-phenylindoles, structurally related to this compound, have been shown to inhibit tubulin polymerization, a significant action in anticancer drug development. This suggests potential applications of similar boronic acids in the development of new pharmacological agents (Gastpar et al., 1998).

Mechanism of Action

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura coupling reactions, a powerful tool for carbon-carbon bond formation. This allows the creation of complex organic molecules. The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Pharmacokinetics

It is typically stored at 2-8°C .

Action Environment

Environmental factors such as temperature and storage conditions can influence the compound’s action, efficacy, and stability. For instance, the compound is typically stored at 2-8°C to maintain its stability . Additionally, dust formation should be avoided, and personal protective equipment should be used when handling the compound .

Biochemical Analysis

Biochemical Properties

3-Formyl-2-isopropoxy-5-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis. The boronic acid group (B(OH)2) is a key feature that allows this compound to participate in Suzuki-Miyaura couplings, which are powerful tools for carbon-carbon bond formation. These couplings enable the creation of complex organic molecules, making this compound a valuable building block in synthetic chemistry. The compound interacts with various enzymes and proteins involved in these reactions, facilitating the formation of new chemical bonds.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key mechanism in its participation in Suzuki-Miyaura couplings. This interaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. Additionally, the aldehyde group (formyl) and isopropoxy group may contribute to the compound’s reactivity and binding affinity.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is typically stored at temperatures between 2-8°C to maintain its stability Over time, the compound may undergo degradation, which could affect its efficacy in biochemical reactions

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Its interactions with enzymes and cofactors in biochemical reactions suggest that it may influence metabolic flux and metabolite levels. The compound’s role in Suzuki-Miyaura couplings indicates that it may be involved in pathways related to organic synthesis and carbon-carbon bond formation

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. Its interactions with transporters and binding proteins could influence its localization and accumulation. The compound’s boronic acid group may facilitate binding to specific proteins, affecting its distribution within the cell

properties

IUPAC Name |

(3-formyl-5-methyl-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-7(2)16-11-9(6-13)4-8(3)5-10(11)12(14)15/h4-7,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCSGBGUVKZHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC(C)C)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584292 | |

| Record name | {3-Formyl-5-methyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480424-52-0 | |

| Record name | Boronic acid, [3-formyl-5-methyl-2-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480424-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Formyl-5-methyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.